molecular formula C10H9BrN2 B2412392 5-Bromo-N-methylisoquinolin-1-amine CAS No. 1330755-83-3

5-Bromo-N-methylisoquinolin-1-amine

Cat. No.: B2412392
CAS No.: 1330755-83-3
M. Wt: 237.1
InChI Key: QDBRTYYWVUAOSW-UHFFFAOYSA-N
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Description

5-Bromo-N-methylisoquinolin-1-amine is a chemical compound with the molecular formula C10H9BrN2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-methylisoquinolin-1-amine typically involves the bromination of N-methylisoquinolin-1-amine. One common method is the direct bromination using bromine in the presence of a suitable solvent such as nitrobenzene . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the isoquinoline ring.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methylisoquinolin-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine in nitrobenzene.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium.

    Coupling: Boronic acids and palladium catalysts.

Major Products Formed

    Substitution Products: Various substituted isoquinolines depending on the nucleophile used.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

5-Bromo-N-methylisoquinolin-1-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its

Properties

IUPAC Name

5-bromo-N-methylisoquinolin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-12-10-8-3-2-4-9(11)7(8)5-6-13-10/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDBRTYYWVUAOSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC2=C1C=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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